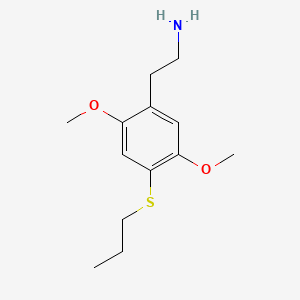
2-Nitrobenzaldehyde
Vue d'ensemble
Description
2-Nitrobenzaldehyde is an organic aromatic compound with the chemical formula C₇H₅NO₃. It is characterized by the presence of a nitro group (NO₂) attached to the benzene ring at the ortho position relative to the formyl group (CHO). This compound appears as a pale yellow crystalline powder and has a melting point of 43°C and a boiling point of 152°C . It is insoluble in water but soluble in organic solvents such as ethanol, ether, and benzene . Historically, this compound was used as an intermediate in the synthesis of the dye Indigo .
Mécanisme D'action
Target of Action
2-Nitrobenzaldehyde is an organic aromatic compound containing a nitro group ortho to formyl . It primarily targets organic molecules and biochemical pathways involved in the synthesis of dyes and drugs .
Mode of Action
The key step of the mechanism of the ylide reaction is the nucleophilic addition of the ylide to the electrophilic carbonyl group, forming a 4-membered ring that dissociates into product molecules . The stereoselectivity of the reaction is predicted by the nature of the ylide .
Biochemical Pathways
The main routes to this compound begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids . The compound is then oxidized to 2-nitrocinnamic acid, which is decarboxylated to the 2-nitrostyrene . The vinyl group can be oxidized in a number of different ways to yield this compound .
Pharmacokinetics
Its physical properties such as being a pale yellow crystalline powder, having a melting point of 43 °c, and being insoluble in water may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound is an intermediate in an early route to indigo, a water-insoluble dye commonly used to dye jeans and other fabrics . It can also react with chitosan to form 2-nitrobenzyl-chitosan, which is soluble in trifluoroacetic acid and can also be electrospun into nanofiber matrices .
Action Environment
The action of this compound is influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, the nitration of styrene and cinnamic acid is performed at cold temperatures . Additionally, the compound’s solubility and stability may be affected by the pH and the presence of other chemicals in the environment .
Analyse Biochimique
Biochemical Properties
2-Nitrobenzaldehyde is a versatile compound in synthetic organic chemistry . It can undergo key reactions such as reduction to yield 2-aminobenzaldehyde, Schiff base synthesis with primary amines, and Michael addition reactions . These reactions showcase the compound’s adaptability and utility in diverse synthetic pathways .
Cellular Effects
Given its two relatively reactive groups, this compound is a potential starting material for other compounds . Therefore, it may indirectly influence cellular processes through its derivatives.
Molecular Mechanism
The molecular mechanism of this compound involves various chemical reactions. For instance, in the Baeyer-Drewson indigo synthesis, this compound condenses with acetone in basic aqueous solution to yield indigo . This reaction pathway is a testament to the compound’s versatility in synthetic organic chemistry .
Temporal Effects in Laboratory Settings
This compound exhibits a fascinating interplay of solubility across different media . While not entirely insoluble, this compound demonstrates only partial solubility in water . In contrast, it displays excellent solubility in various organic solvents . These solubility properties can affect the stability and degradation of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound on animal models have not been extensively studied. Animal models are generally used for ascertaining the properties of absorption, distribution, metabolism, elimination, and toxicity (ADMET) of compounds .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its synthesis. The main routes to nitrobenzaldehyde begin with the nitration of styrene and cinnamic acid followed by the conversions of the resulting 2-nitrostyrene and 2-nitrocinnamic acids .
Transport and Distribution
Its solubility properties suggest that it may interact with various transporters or binding proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nitration of Styrene and Cinnamic Acid: The nitration of styrene and cinnamic acid followed by the conversion of the resulting 2-nitrostyrene and 2-nitrocinnamic acids can yield 2-Nitrobenzaldehyde.
Nitration of Cinnamaldehyde: Cinnamaldehyde can be nitrated in a solution of acetic anhydride in acetic acid to produce 2-nitrocinnamaldehyde, which is then oxidized to 2-nitrocinnamic acid and subsequently decarboxylated to 2-nitrostyrene.
Nitration of Toluene: Toluene is mono-nitrated at cold temperatures to produce 2-nitrotoluene, which can then be oxidized to yield this compound.
Halogenation and Oxidation: 2-nitrotoluene can be halogenated to form a 2-nitrobenzyl halide, which is then oxidized using dimethyl sulfoxide (DMSO) and sodium bicarbonate to yield this compound.
Industrial Production Methods
Alkali Metal Salt Method: The alkali metal salt of 2-nitrophenylpyruvic acid is treated with an alkali metal hypochlorite in an aqueous medium to produce 2-nitrobenzylidene chloride, which upon hydrolysis yields this compound.
Selective Isomer Separation: A new approach involves the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane, followed by hydrolysis using an acidic heterogeneous catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: 2-Nitrobenzaldehyde can be reduced to 2-aminobenzaldehyde using reducing agents such as sodium borohydride.
Schiff Base Synthesis: It reacts with primary amines to form Schiff bases, which are useful in various organic synthesis applications.
Michael Addition: It can undergo Michael addition reactions with nucleophiles.
Sandmeyer Reaction: This reaction can convert this compound to 2-nitrobenzoic acid.
Oxidation: Selenium dioxide can oxidize this compound to 2-nitrobenzoic acid.
Condensation Reactions: It can undergo condensation reactions with aromatic hydrocarbons to form benzanthrone derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride for reduction reactions.
Oxidizing Agents: Selenium dioxide for oxidation reactions.
Acidic Solvents: Used in oxidation reactions under reflux conditions.
Major Products
2-Aminobenzaldehyde: Formed from reduction reactions.
Schiff Bases: Formed from reactions with primary amines.
2-Nitrobenzoic Acid: Formed from oxidation and Sandmeyer reactions.
Benzanthrone Derivatives: Formed from condensation reactions.
Applications De Recherche Scientifique
2-Nitrobenzaldehyde is a versatile compound with numerous applications in scientific research:
Biomedical Research: Schiff bases derived from this compound have shown potential as antibacterial and anticancer agents.
Photochemistry: The 2-nitrobenzyl group is photolabile and can be cleaved upon exposure to ultraviolet light, making it useful in photochemical studies.
Material Science: It is used in the preparation of 2-nitrobenzyl-chitosan, which can be electrospun into nanofiber matrices for various applications.
Comparaison Avec Des Composés Similaires
2-Nitrobenzaldehyde can be compared with other nitro-substituted benzaldehydes, such as:
3-Nitrobenzaldehyde: This compound has the nitro group at the meta position relative to the formyl group.
4-Nitrobenzaldehyde: This compound has the nitro group at the para position relative to the formyl group.
2-Chlorobenzaldehyde: This compound has a chlorine atom instead of a nitro group at the ortho position.
The uniqueness of this compound lies in its ortho-nitro substitution, which significantly influences its chemical reactivity and applications in organic synthesis and biomedical research .
Propriétés
IUPAC Name |
2-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWKITSNTDAEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022060 | |
| Record name | 2-Nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Partially soluble in water (2.32 g/L at 25 deg C); [ChemIDplus] Yellow crystalline powder; [MSDSonline] | |
| Record name | 2-Nitrobenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8133 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
552-89-6 | |
| Record name | 2-Nitrobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=552-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITROBENZALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48B18Q9B8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














